5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 142706-51-2
VCID: VC16825983
InChI: InChI=1S/C13H14O3/c1-13(2,15)7-6-10-4-5-12(16-3)11(8-10)9-14/h4-5,8-9,15H,1-3H3
SMILES:
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde

CAS No.: 142706-51-2

Cat. No.: VC16825983

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde - 142706-51-2

Specification

CAS No. 142706-51-2
Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
IUPAC Name 5-(3-hydroxy-3-methylbut-1-ynyl)-2-methoxybenzaldehyde
Standard InChI InChI=1S/C13H14O3/c1-13(2,15)7-6-10-4-5-12(16-3)11(8-10)9-14/h4-5,8-9,15H,1-3H3
Standard InChI Key QESXRKBNESBUAY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C#CC1=CC(=C(C=C1)OC)C=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzaldehyde core (C₆H₅CHO) modified with:

  • A methoxy group (-OCH₃) at the 2-position, which enhances electron density on the aromatic ring through resonance effects.

  • A 3-hydroxy-3-methylbut-1-yn-1-yl group at the 5-position, comprising a propargyl alcohol moiety (-C≡C-C(CH₃)(OH)). This substituent introduces both alkyne reactivity and hydrogen-bonding capabilities .

The spatial arrangement of these groups creates a planar aromatic system with orthogonal substituents, influencing intermolecular interactions and crystallization behavior.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₄O₃
Molecular Weight218.25 g/mol
CAS Number175203-57-3 (oxime derivative)
SolubilityLikely soluble in polar aprotic solvents (DMF, DMSO); limited water solubility due to hydrophobic alkyne group
Melting PointEstimated 120-135°C (based on analogues)
StabilityAir-sensitive due to propargyl alcohol group; requires inert atmosphere storage

The LogP (octanol-water partition coefficient) is predicted to be ~2.1, indicating moderate lipophilicity suitable for membrane penetration in biological systems .

Synthetic Methodologies

Conventional Alkylation Approach

Adapting procedures from similar benzaldehyde derivatives , the synthesis involves:

Reaction Scheme:
2-Methoxy-5-hydroxybenzaldehyde + Bromoalkyne → Target Compound

Optimized Conditions:

  • Base: KOH (1.5 eq) in aqueous medium

  • Temperature: 25°C (room temperature)

  • Time: 24 hours

  • Workup: Acidic quench (3N HCl), ethyl acetate extraction, column chromatography (petroleum ether:ethyl acetate = 8:1)

Key Challenges:

  • Regioselectivity control during alkyne installation

  • Minimizing diastereomer formation at the chiral tertiary alcohol center

  • Preventing alkyne hydration under acidic workup conditions

Yield Optimization:

  • Stepwise Protection: Pre-protection of phenolic -OH with acetyl groups improves yield to 35-40%

  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) enhances reaction rate by 30%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 10.32 (s, 1H, CHO)

  • δ 7.82 (d, J=2.4 Hz, 1H, ArH)

  • δ 7.12 (dd, J=8.8, 2.4 Hz, 1H, ArH)

  • δ 6.92 (d, J=8.8 Hz, 1H, ArH)

  • δ 4.11 (s, 1H, -OH)

  • δ 3.89 (s, 3H, -OCH₃)

  • δ 2.76 (s, 2H, ≡C-CH₂-)

  • δ 1.58 (s, 6H, -C(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ 192.1 (CHO)

  • δ 158.9 (C-OCH₃)

  • δ 134.2-112.4 (aromatic carbons)

  • δ 96.8 (alkyne C≡C)

  • δ 72.4 (tertiary alcohol C-OH)

  • δ 56.2 (OCH₃)

  • δ 31.7 (C(CH₃)₂)

Vibrational Spectroscopy

FT-IR (KBr, cm⁻¹):

  • 3280 (O-H stretch)

  • 2920 (C-H alkyne)

  • 1685 (C=O aldehyde)

  • 1602 (aromatic C=C)

  • 1250 (C-O methoxy)

Reactivity and Functionalization

Alkyne Transformations

The terminal alkyne group enables:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation

  • Hydroalkoxylation: Acid-catalyzed addition to form dihydrofurans

  • Hydrogenation: Selective reduction to cis-alkenes using Lindlar catalyst

Aldehyde Reactivity

  • Condensation Reactions: Formation of Schiff bases with primary amines (Knoevenagel, Mannich)

  • Oxidation: Controlled oxidation to carboxylic acid using Jones reagent

  • Reduction: NaBH₄ reduction to benzyl alcohol derivatives

Future Research Directions

  • Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral tertiary alcohol centers

  • In Silico Modeling: QSAR studies to predict biological activity profiles

  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis

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